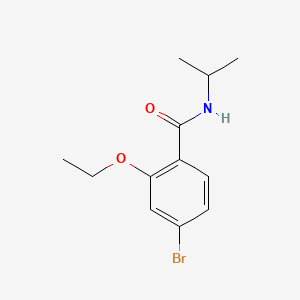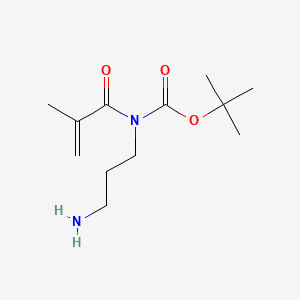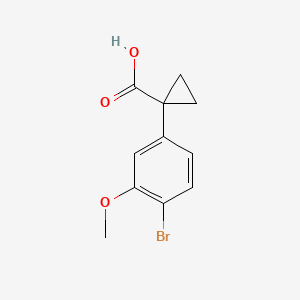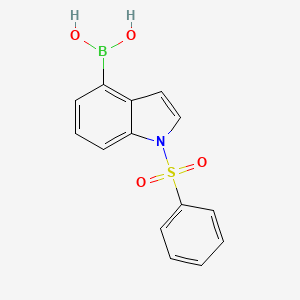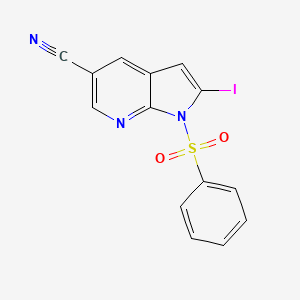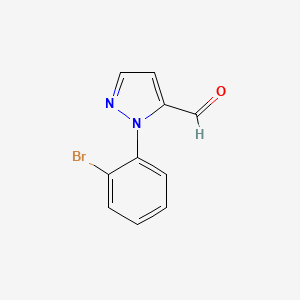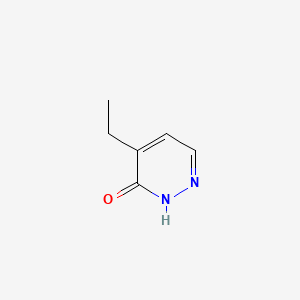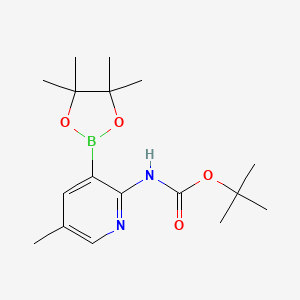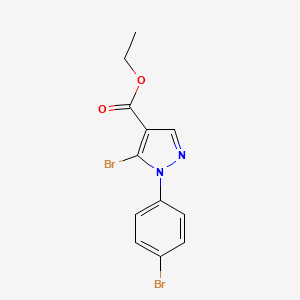
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. It is used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the inflammatory, cancerous, or microbial pathways.
Effets Biochimiques Et Physiologiques
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate in lab experiments include its unique properties and potential applications in various fields. It is relatively easy to synthesize and has been reported to exhibit various biological activities. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. One direction is to further investigate its mechanism of action and potential targets in the inflammatory, cancerous, or microbial pathways. Another direction is to explore its potential applications in material science, such as the synthesis of new polymers or materials. Additionally, the development of new derivatives or analogs of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate involves the reaction of 5-bromo-1H-pyrazole-4-carboxylic acid with 4-bromoaniline in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with ethyl alcohol to obtain the final compound.
Applications De Recherche Scientifique
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has been used in scientific research for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities.
Propriétés
IUPAC Name |
ethyl 5-bromo-1-(4-bromophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULFKUOLFNWIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700128 | |
| Record name | Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
1245258-73-4 | |
| Record name | Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245258-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)

